

# Ledaborbactam Demonstrates Potent Activity Against Ceftazidime-Avibactam Resistant Strains

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Ledaborbactam |           |
| Cat. No.:            | B3324388      | Get Quote |

A comprehensive analysis of preclinical data reveals **ledaborbactam**, in combination with ceftibuten, as a promising agent against challenging Gram-negative bacteria harboring resistance to the combination of ceftazidime and avibactam. This heightened activity is particularly noted against strains producing variant Klebsiella pneumoniae carbapenemase (KPC) enzymes, a primary driver of ceftazidime-avibactam resistance.

**Ledaborbactam**, a novel bicyclic boronate  $\beta$ -lactamase inhibitor, restores the efficacy of the oral third-generation cephalosporin ceftibuten against a broad spectrum of serine  $\beta$ -lactamases, including Ambler class A, C, and D enzymes.[1][2][3] The combination, ceftibuten-**ledaborbactam**, is under development as a potential oral treatment for complicated urinary tract infections (cUTIs) caused by multidrug-resistant (MDR) Enterobacterales.[1][3]

# Superior In Vitro Activity Against Resistant KPC Variants

The emergence of specific KPC variants, such as V240G, D179Y, and D179Y/T243M in KPC-2 and KPC-3, has been identified as a key mechanism of resistance to ceftazidime-avibactam.[4] [5] Studies utilizing engineered Escherichia coli strains expressing these clinically significant KPC variants have demonstrated the robust activity of ceftibuten-ledaborbactam where ceftazidime-avibactam has failed.[4][5][6]



Biochemical analyses provide a clear rationale for this observation. While the variant KPC enzymes efficiently hydrolyze ceftazidime, ceftibuten proves to be a poor substrate for these altered enzymes.[4][5][7] Furthermore, **ledaborbactam** exhibits potent inhibition of these KPC variants, effectively overcoming the resistance mechanism.[4][5] Although the D179Y substitution in KPC-2 was found to reduce the inhibition by **ledaborbactam** to some extent, the inactivation efficiency remained significantly higher than that of avibactam.[4][5]

# **Comparative Efficacy: Quantitative Data**

The following table summarizes the minimum inhibitory concentration (MIC) data from a study comparing the activity of ceftibuten-**ledaborbactam** and ceftazidime-avibactam against isogenic E. coli strains expressing various KPC-3 variants.

| KPC-3 Variant Expressed | Ceftibuten-Ledaborbactam<br>MIC (µg/mL) | Ceftazidime-Avibactam<br>MIC (µg/mL) |
|-------------------------|-----------------------------------------|--------------------------------------|
| Wild-Type               | ≤0.016                                  | 0.25                                 |
| V240G                   | 0.03                                    | 256                                  |
| D179Y                   | 0.5                                     | 256                                  |
| D179Y + T243M           | 1                                       | 256                                  |

Data sourced from studies assessing the antibacterial activity against engineered E. coli strains.[8]

These results starkly illustrate that while the wild-type KPC-3 expressing strain is susceptible to ceftazidime-avibactam, the presence of key mutations renders the antibiotic combination ineffective, with MICs soaring to  $\geq$ 256 µg/mL. In contrast, ceftibuten-**ledaborbactam** maintains potent activity, with MICs remaining at  $\leq$ 1 µg/mL against all tested resistant variants.[8]

# Broader Activity Against Multidrug-Resistant Enterobacterales

Beyond KPC-mediated resistance, ceftibuten-**ledaborbactam** has demonstrated broad in vitro activity against a global collection of multidrug-resistant Enterobacterales. In a surveillance



study from 2018-2020, ceftibuten-**ledaborbactam** inhibited 89.7% of MDR isolates at ≤1 µg/mL.[1][9][10] Its activity extended to isolates positive for extended-spectrum β-lactamases (ESBLs) and other serine carbapenemases like OXA-48-group enzymes.[9][10]

# Experimental Protocols Antimicrobial Susceptibility Testing

The in vitro activity of ceftibuten-**ledaborbactam** and comparator agents was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][10]

- Preparation of Inoculum: Bacterial isolates were cultured on appropriate agar plates, and colonies were used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.
- Drug Concentrations: Serial twofold dilutions of ceftibuten, with a fixed concentration of ledaborbactam (typically 4 μg/mL), and other antimicrobial agents were prepared in cationadjusted Mueller-Hinton broth (CAMHB).[1][10]
- Inoculation and Incubation: The prepared microdilution plates were inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours in ambient air.
- MIC Determination: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.

### **β-Lactamase Gene Characterization**

For isolates exhibiting resistance,  $\beta$ -lactamase genes were identified using polymerase chain reaction (PCR) followed by Sanger sequencing or whole-genome sequencing to determine the specific resistance mechanisms.[9][10]

## Visualizing the Mechanism and Workflow

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.



#### Mechanism of Ceftazidime-Avibactam Resistance and Ledaborbactam Action Ceftazidime-Avibactam Ceftibuten-Ledaborbactam Ceftazidime Avibactam Ledaborbactam Ceftibuten Hydrolysis Ineffective Inhibited by AVI Potent Inhibition Poor Substrate (Resistance) Inhibition Bacterial Cell Variant KPC (e.g., D179Y) Wild-Type KPC Inhibition Inhibition Penicillin-Binding Proteins (PBPs) \_eads to Cell Lysis

Click to download full resolution via product page

Caption: Mechanism of KPC-mediated resistance and **ledaborbactam**'s action.





Click to download full resolution via product page

Caption: Workflow for determining Minimum Inhibitory Concentrations (MICs).



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. venatorx.com [venatorx.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Cefepime-taniborbactam and ceftibuten-ledaborbactam maintain activity against KPC variants that lead to ceftazidime-avibactam resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018-2020 Global Surveillance Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Ledaborbactam Demonstrates Potent Activity Against Ceftazidime-Avibactam Resistant Strains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3324388#ledaborbactam-activity-against-ceftazidime-avibactam-resistant-strains]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com